molecular formula C21H25N5O3 B4016003 N-allyl-1-(3-ethoxypropyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide

N-allyl-1-(3-ethoxypropyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide

Cat. No. B4016003
M. Wt: 395.5 g/mol
InChI Key: NFBBOHIGMVBXNL-UHFFFAOYSA-N
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Description

The study of complex organic compounds, including pyrimidine derivatives, is crucial in the development of new materials, pharmaceuticals, and understanding biological processes. Compounds such as N-allyl-1-(3-ethoxypropyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide, fall within this area of interest due to their unique structural features and potential biological activities.

Synthesis Analysis

The synthesis of pyrido[1,2-a:2',3'-d]pyrimidine derivatives typically involves multi-step chemical reactions. For example, Ukrainets et al. (2015) described the methylation of the pyridine moiety in related compounds as a strategy to enhance analgesic properties, indicating complex synthetic routes involving condensation, cyclization, and substitution reactions (Ukrainets, O. Gorokhova, L. V. Sydorenko, S. Taran, 2015).

Molecular Structure Analysis

The molecular structure of pyrido[1,2-a:2',3'-d]pyrimidine derivatives is characterized by their fused ring systems, which significantly influence their chemical properties and biological activities. Advanced analytical techniques such as NMR spectroscopy and X-ray crystallography are often employed to elucidate these structures, as demonstrated in the synthesis and analysis of related compounds (Ukrainets et al., 2015).

Chemical Reactions and Properties

The reactivity of pyrido[1,2-a:2',3'-d]pyrimidine derivatives is influenced by their structural features, including the presence of multiple functional groups. These compounds can undergo various chemical reactions, including N-alkylation, acylation, and nucleophilic substitution, offering pathways to a wide range of derivatives with diverse properties and potential applications (Ukrainets et al., 2015).

Physical Properties Analysis

The physical properties of pyrido[1,2-a:2',3'-d]pyrimidine derivatives, such as solubility, melting point, and crystallinity, are crucial for their practical applications. These properties are determined by their molecular structure and can be tailored through chemical modifications for specific applications.

Chemical Properties Analysis

The chemical properties, including stability, reactivity, and biological activity, are key factors in the application of pyrido[1,2-a:2',3'-d]pyrimidine derivatives. For instance, modifications in the pyridine moiety have been shown to enhance the analgesic properties of related compounds, indicating the potential for designing molecules with desired biological activities (Ukrainets et al., 2015).

properties

IUPAC Name

7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-4-9-23-20(27)15-13-16-19(25(17(15)22)11-7-12-29-5-2)24-18-14(3)8-6-10-26(18)21(16)28/h4,6,8,10,13,22H,1,5,7,9,11-12H2,2-3H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBBOHIGMVBXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C2=C(C=C(C1=N)C(=O)NCC=C)C(=O)N3C=CC=C(C3=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Allyl-1-(3-ethoxypropyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-A:2',3'-D]pyrimidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-allyl-1-(3-ethoxypropyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide
Reactant of Route 2
N-allyl-1-(3-ethoxypropyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide
Reactant of Route 3
N-allyl-1-(3-ethoxypropyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide
Reactant of Route 4
N-allyl-1-(3-ethoxypropyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide
Reactant of Route 5
N-allyl-1-(3-ethoxypropyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide
Reactant of Route 6
N-allyl-1-(3-ethoxypropyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide

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